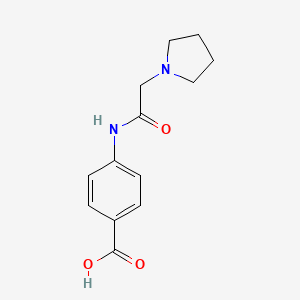

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid is a compound with the molecular formula C13H16N2O3 and a molecular weight of 248.282 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzoic acid moiety

Méthodes De Préparation

The synthesis of 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an acylating agent, followed by coupling with a benzoic acid derivative. The reaction conditions typically involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

Biological Activities

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid exhibits notable biological activities, particularly in pharmacology:

- Antinociceptive Effects : Studies have indicated that derivatives of this compound can exhibit analgesic properties, potentially serving as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogs have shown improved binding affinity to cyclooxygenase-2 (COX-2), suggesting their utility in pain management .

- Neurotransmitter Interaction : The compound has been investigated for its interaction with various neurotransmitter systems. It may act as an inhibitor of dopamine and norepinephrine transporters, which are critical in treating conditions like depression and anxiety .

Pharmacological Studies

Research has focused on understanding how this compound interacts with biological targets. This includes:

- Mechanism of Action : Interaction studies help elucidate the compound's mechanism of action, optimizing its therapeutic potential.

- Case Studies : Various studies have demonstrated the compound's efficacy in preclinical models, showcasing its potential as a lead compound for further drug development.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows researchers to explore structure-activity relationships. By modifying the compound's structure, scientists can investigate how these changes affect biological activity and selectivity towards specific targets.

Comparative Analysis with Analog Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid | C13H16N2O3 | Variations in substitution patterns on the benzene ring may affect biological activity. |

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | C11H11NO3 | Lacks the acetamido group, potentially altering solubility and reactivity. |

| 4-Fluoro-2-[2-(2-oxopyrrolidin-1-yl)acetamido]benzoic acid | C13H13FN2O4 | Fluorine substitution may enhance metabolic stability and alter pharmacokinetics. |

This table illustrates how structural modifications can lead to different biological activities and physicochemical properties.

Mécanisme D'action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparaison Avec Des Composés Similaires

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities and chemical reactivity.

Benzoic acid derivatives: Compounds with the benzoic acid moiety can have similar chemical properties and applications.

Pyrrolidinone derivatives: These compounds, which include a lactam ring, have diverse biological activities and are used in medicinal chemistry.

Activité Biologique

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid, a compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features a benzoic acid moiety linked to a pyrrolidine ring via an acetamido group. This structural configuration is significant as it enhances solubility and reactivity, making it suitable for medicinal chemistry applications. The synthesis typically involves multi-step organic reactions, which may vary depending on the desired purity and yield of the final product.

Pharmacological Potential

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid can exhibit antimicrobial properties, although specific data for this compound is limited. However, related compounds have shown effectiveness against various pathogens .

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases like Alzheimer's .

- Protein Degradation Pathways : Research indicates that benzoic acid derivatives can promote protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although direct studies on this compound are lacking, its structural similarities to other bioactive benzoic acid derivatives suggest a similar mechanism may be at play .

Case Studies and Research Findings

- In Vivo Studies : Research has shown that related compounds exhibit significant bioactivity in vivo, particularly in enhancing proteasomal and lysosomal activities in human fibroblast models. These findings highlight the potential of benzoic acid derivatives in modulating cellular pathways relevant to aging and disease .

- Comparative Analysis with Similar Compounds : A comparative study of structurally similar compounds revealed that variations in substitution patterns affect biological activity significantly. For instance, compounds with different functional groups exhibited varying degrees of enzyme inhibition and antimicrobial activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid | C13H16N2O3 | Variations in substitution patterns may affect biological activity. |

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | C11H11NO3 | Lacks the acetamido group, potentially altering solubility. |

| 4-Fluoro-2-[2-(2-oxopyrrolidin-1-yl)acetamido]benzoic acid | C13H13FN2O4 | Fluorine substitution may enhance metabolic stability. |

Propriétés

IUPAC Name |

4-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(9-15-7-1-2-8-15)14-11-5-3-10(4-6-11)13(17)18/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSTWQPLXZDMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.